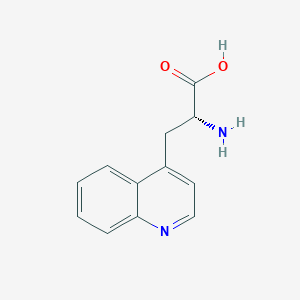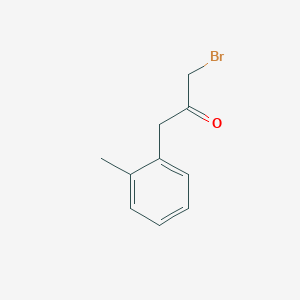
1-Bromo-3-(2-methylphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO It is a brominated ketone, characterized by the presence of a bromine atom and a ketone functional group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(2-methylphenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(2-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar solvents like ethanol or water, often at room temperature or slightly elevated temperatures.
Oxidation: Carried out in aqueous or organic solvents, often at elevated temperatures to ensure complete reaction.
Major Products Formed:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Reduction: Alcohols.
Oxidation: Carboxylic acids, aldehydes.
Applications De Recherche Scientifique
1-Bromo-3-(2-methylphenyl)propan-2-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-methylphenyl)propan-2-one involves its reactivity as a brominated ketone. The bromine atom and the ketone group make the compound highly reactive towards nucleophiles and reducing agents. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound may interact with enzymes or cellular components, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
- 2-Bromo-1-(3-methylphenyl)propan-1-one
- 2-Bromo-1-(4-methoxyphenyl)propan-1-one
- 2-Bromo-4’-methylpropiophenone
Comparison: 1-Bromo-3-(2-methylphenyl)propan-2-one is unique due to the position of the bromine atom and the methyl group on the phenyl ring. This structural difference can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications .
Propriétés
Numéro CAS |
651358-38-2 |
|---|---|
Formule moléculaire |
C10H11BrO |
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
1-bromo-3-(2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrO/c1-8-4-2-3-5-9(8)6-10(12)7-11/h2-5H,6-7H2,1H3 |
Clé InChI |
STMLDNNCOTUNCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
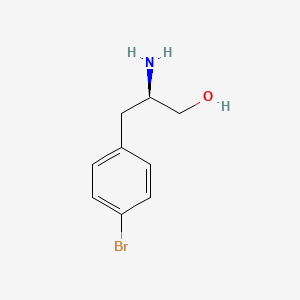
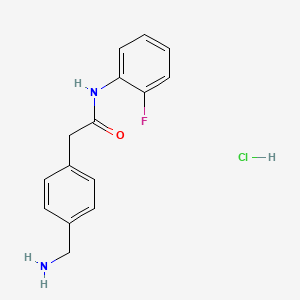
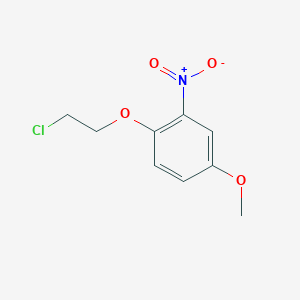
![tert-Butyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12519782.png)
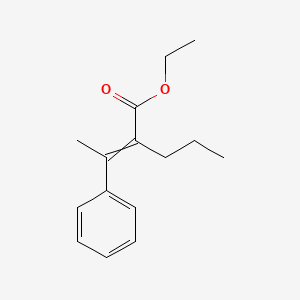
![(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12519786.png)
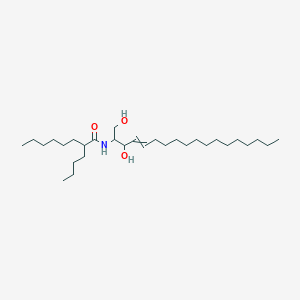
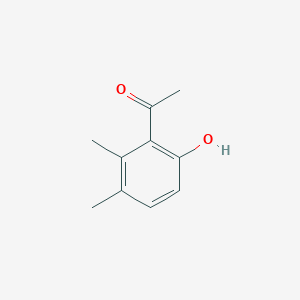
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![N-[(1S)-1-(2-Chlorophenyl)ethyl]acetamide](/img/structure/B12519820.png)
![1-[2-(4-Chlorophenyl)ethenyl]azulene](/img/structure/B12519826.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
